molecular formula C5H6N2O4 B1456509 5-Methoxypyrimidine-2,4,6-triol CAS No. 60703-43-7

5-Methoxypyrimidine-2,4,6-triol

Cat. No. B1456509
CAS RN: 60703-43-7
M. Wt: 158.11 g/mol
InChI Key: FGKVVWXNTCPMDF-UHFFFAOYSA-N
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Description

5-Methoxypyrimidine-2,4,6-triol, also known as 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione, is a chemical compound with the molecular formula C5H6N2O4 . It has a molecular weight of 158.11 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Methoxypyrimidine-2,4,6-triol is represented by the linear formula C5H6N2O4 . The InChI code is 1S/C5H6N2O4/c1-11-2-3(8)6-5(10)7-4(2)9/h1H3,(H3,6,7,8,9,10) .


Physical And Chemical Properties Analysis

5-Methoxypyrimidine-2,4,6-triol has a molecular weight of 158.11 g/mol . Its density is predicted to be 1.47±0.1 g/cm3 . Other physical and chemical properties such as boiling point and melting point are not mentioned in the search results.

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Medicinally Important Compounds

    A study by Hatzade et al. (2020) focused on the synthesis of new pyrimidine-2,4,6-triones analogs and their derivatives for potential biological applications. These compounds were evaluated for their antioxidant, antimicrobial activities, and their ability to cross the blood-brain barrier. The study also predicted their cytochrome P450 enzyme activity, highlighting their significance in drug development and therapeutic applications Hatzade et al., 2020.

  • Antiviral Activity

    Another study explored the synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. These compounds demonstrated significant inhibitory activity against retroviruses, highlighting their potential as antiviral agents Hocková et al., 2003.

Environmental Science Applications

  • Treatment of Wastewater Containing Anticancer Drugs: Zhang et al. (2016) investigated the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine, demonstrating an efficient method for removing contaminants and enhancing biodegradability. This study underscores the environmental applications of methoxypyrimidine derivatives in treating pharmaceutical wastewater Zhang et al., 2016.

Material Science Applications

  • Corrosion Inhibition: Verma et al. (2018) studied the adsorption characteristics of green 5-arylaminomethylene pyrimidine-2,4,6-triones on mild steel surfaces in acidic media. Their findings highlight the potential of these compounds as corrosion inhibitors, with implications for material preservation and longevity Verma et al., 2018.

Safety And Hazards

The safety information for 5-Methoxypyrimidine-2,4,6-triol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

6-hydroxy-5-methoxy-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c1-11-2-3(8)6-5(10)7-4(2)9/h1H3,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKVVWXNTCPMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=O)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxypyrimidine-2,4,6-triol

Synthesis routes and methods I

Procedure details

Under an atmosphere of nitrogen, sodium metal (1.15 g, 0.05 moles) was added portionwise to ethanol (dried over 4 Å molecular sieves, 50 mL) at 40° C. and the mixture stirred until a solution was formed. Urea (3.0 g, 0.05 moles) was added and the mixture heated at 100° C. for 15 minutes until complete dissolution was achieved. The reaction mixture was allowed to cool slightly and methoxymethyl malonate (8.1 g, 0.05 moles) added, a pink/white precipitate forming almost immediately. Further dry ethanol (10 mL) was added to maintain a stirrable mixture. The resultant suspension was heated at 100° C. (reflux) for 4 hours. The reaction mixture was concentrated in vacuo and the residue dried under high vacuum to give 6-Hydroxy-5-methoxy-1H-pyrimidine-2,4-dione, sodium salt as a pink/white solid, used in the subsequent step without analysis or purification.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
methoxymethyl malonate
Quantity
8.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The NaOCH3 (8.5 g, 157 mmole), was added to a stirred solution of dimethyl 2-methoxymalonate (10.2 g, 62.91 mmole), urea (2.5 g, 41.7 mmole), and EtOH (80 ml). The reaction mixture was heated to 100° C. for 4 hrs, then the reaction was evaporated to remove the solvent. Water was added to the mixture and then concentrated HCl was added. The pH of the mixture was adjusted to ca. 3˜4. The mixture was filtered and wash water and acetone. After drying in vacuo, it gave a product (99%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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